molecular formula C17H15N7O3 B10943579 N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10943579
M. Wt: 365.3 g/mol
InChI Key: CNQBJYDTQOXJKL-UHFFFAOYSA-N
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Description

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the cyano group: This step involves the reaction of the pyrazole intermediate with cyanogen bromide or similar reagents under basic conditions.

    Attachment of the phenyl group: This can be done via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Formation of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric and sulfuric acids.

    Amidation reaction: The final step involves the reaction of the nitro-substituted pyrazole with an appropriate amine to form the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Amino-substituted pyrazole derivatives.

    Reduction: Amine-substituted pyrazole derivatives.

    Substitution: Halogenated or nitrated pyrazole derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like cyano, nitro, and amide allows the compound to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide
  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-methyl-3-(4-amino-1H-pyrazol-1-yl)propanamide
  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-methyl-3-(4-chloro-1H-pyrazol-1-yl)propanamide

Uniqueness

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both cyano and nitro groups allows for versatile chemical modifications, while the amide linkage provides stability and potential for hydrogen bonding interactions. This combination makes the compound a valuable scaffold for the development of new molecules with tailored properties for various applications.

Properties

Molecular Formula

C17H15N7O3

Molecular Weight

365.3 g/mol

IUPAC Name

N-(4-cyano-2-phenylpyrazol-3-yl)-2-methyl-3-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C17H15N7O3/c1-12(10-22-11-15(9-19-22)24(26)27)17(25)21-16-13(7-18)8-20-23(16)14-5-3-2-4-6-14/h2-6,8-9,11-12H,10H2,1H3,(H,21,25)

InChI Key

CNQBJYDTQOXJKL-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C=NN2C3=CC=CC=C3)C#N

Origin of Product

United States

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